1,2,2-Trimethylpiperazine hydrochloride

Description

BenchChem offers high-quality 1,2,2-Trimethylpiperazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,2-Trimethylpiperazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

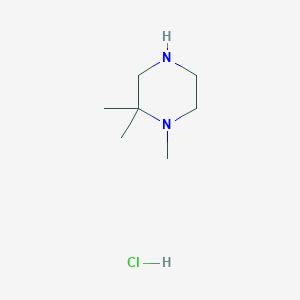

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,2,2-trimethylpiperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYYVHSHGGSKCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCCN1C)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693514 | |

| Record name | 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1312784-54-5, 932047-03-5 | |

| Record name | Piperazine, 1,2,2-trimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1312784-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,2-Trimethylpiperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical structure and molecular weight of 1,2,2-Trimethylpiperazine hydrochloride

An In-depth Technical Guide to 1,2,2-Trimethylpiperazine Hydrochloride: Structure, Properties, and Synthetic Considerations

Introduction

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1] Its unique physicochemical properties, including its ability to exist in different protonation states at physiological pH and its conformationally restricted yet flexible nature, make it an invaluable building block for modulating pharmacokinetics and pharmacodynamics. This guide provides a detailed technical overview of a specific derivative, 1,2,2-Trimethylpiperazine hydrochloride, a compound of interest for researchers and drug development professionals. We will delve into its chemical structure, physicochemical properties, propose a logical synthetic pathway, and discuss its potential applications and handling considerations, grounding all claims in authoritative sources.

Chemical Structure and Physicochemical Properties

1,2,2-Trimethylpiperazine hydrochloride is a substituted heterocyclic amine salt. The core structure consists of a six-membered piperazine ring containing two nitrogen atoms at positions 1 and 4. This specific isomer is characterized by a methyl group on the nitrogen at position 1 and two methyl groups (a gem-dimethyl group) on the adjacent carbon at position 2. The hydrochloride salt form enhances its stability and aqueous solubility.

Key Identifiers and Properties

A summary of the compound's key quantitative data is presented below.

| Property | Value | Source |

| CAS Number | 932047-03-5 | [2] |

| Molecular Formula | C₇H₁₇ClN₂ | [2] |

| Molecular Weight | 164.68 g/mol | Calculated |

| Physical Form | White to Yellow Solid | [2] |

| InChI Key | AWYYVHSHGGSKCG-UHFFFAOYSA-N | [2] |

| InChI Code | 1S/C7H16N2.ClH/c1-7(2)6-8-4-5-9(7)3;/h8H,4-6H2,1-3H3;1H | [2] |

Structural Elucidation

The structural arrangement of 1,2,2-Trimethylpiperazine hydrochloride is critical to its chemical behavior. The nitrogen at position 4 is a secondary amine, while the nitrogen at position 1 is a tertiary amine. The gem-dimethyl group at position 2 introduces significant steric hindrance, which can influence its reactivity and metabolic stability, potentially blocking sites of oxidative metabolism and prolonging its biological half-life in derivative molecules.

Caption: Chemical structure of 1,2,2-Trimethylpiperazine cation with its hydrochloride counter-ion.

Proposed Synthetic Pathway and Experimental Protocol

While specific, peer-reviewed synthetic procedures for 1,2,2-Trimethylpiperazine hydrochloride are not widely published, a logical and robust pathway can be designed based on established principles of heterocyclic chemistry. The following proposed workflow utilizes a reductive amination strategy, a common and efficient method for forming C-N bonds.

Causality Behind Experimental Choices: The choice of a reductive amination pathway is based on its high efficiency and functional group tolerance. Using a protected diamine (Boc-ethylenediamine) ensures selective reaction at one nitrogen terminus. The subsequent steps of deprotection and reductive methylation are standard, high-yielding transformations. The final salt formation is a straightforward acid-base reaction. This multi-step process provides clear points for purification and characterization, ensuring the integrity of the final product.

Caption: Proposed synthetic workflow for 1,2,2-Trimethylpiperazine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

This protocol is a self-validating system; successful isolation and characterization (e.g., by NMR and MS) of the intermediates at each stage would confirm the viability of the subsequent step.

Step 1: Synthesis of tert-butyl (2-(isopropylamino)ethyl)carbamate

-

To a solution of N-Boc-ethylenediamine (1.0 eq) in dichloromethane (DCM, 0.5 M), add acetone (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes, maintaining the temperature below 30°C.

-

Stir the reaction for 12-18 hours at room temperature. Monitor progress by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of tert-butyl (2-(isopropyl(methyl)amino)ethyl)carbamate

-

Dissolve the product from Step 1 (1.0 eq) in formic acid (5.0 eq).

-

Add aqueous formaldehyde (37% w/w, 3.0 eq) and heat the mixture to 90°C for 4-6 hours.

-

Cool the reaction to room temperature and carefully basify with 4M NaOH solution to pH > 10.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the methylated intermediate.

Step 3 & 4: Deprotection and Cyclization

-

Dissolve the product from Step 2 (1.0 eq) in DCM (0.5 M).

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Remove all volatiles under reduced pressure. Dissolve the residue in methanol (0.5 M).

-

Add aqueous glyoxal (40% w/w, 1.1 eq) and sodium cyanoborohydride (NaBH₃CN, 1.5 eq).

-

Stir at room temperature for 24 hours.

-

Quench with water, basify with NaOH, and extract with ethyl acetate.

-

Dry the combined organic layers and concentrate to yield the free base, 1,2,2-Trimethylpiperazine.

Step 5: Hydrochloride Salt Formation

-

Dissolve the crude free base from Step 4 in diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 1,2,2-Trimethylpiperazine hydrochloride as a solid.

Potential Applications in Drug Discovery

The piperazine moiety is a cornerstone of CNS-active pharmaceuticals.[3] Its presence can improve aqueous solubility and allow for salt formation, which is beneficial for formulation. The N-substituents on the piperazine ring are critical for defining the pharmacological target and activity.

Pharmacological Relevance:

-

Scaffold for CNS Agents: Piperazine derivatives are found in drugs for treating depression, psychosis, and anxiety.[1][4] The basic nitrogen at position 4 can interact with acidic residues in target proteins like G-protein coupled receptors (GPCRs).

-

Modulation of Pharmacokinetics: The specific substitution pattern of 1,2,2-trimethylpiperazine can be leveraged by medicinal chemists. As mentioned, the gem-dimethyl group can act as a metabolic shield. The N-methyl group can influence the pKa and lipophilicity of the molecule.

-

Synthetic Building Block: This compound serves as a ready-made, functionalized scaffold. The secondary amine at the N4 position is a nucleophilic handle for further elaboration, allowing for its incorporation into larger, more complex molecules via reactions like N-alkylation, acylation, or Buchwald-Hartwig amination.[1][3]

Caption: The central role of the piperazine scaffold in diverse therapeutic areas.

Safety, Handling, and Storage

Hazard Summary

-

Skin and Eye Contact: Expected to cause skin irritation or severe burns and serious eye damage.[6][7][8]

-

Inhalation: May cause respiratory irritation or allergic/asthma symptoms.[5][9]

-

Ingestion: Harmful if swallowed.[9]

Recommended Handling and Storage Protocols

| Parameter | Recommendation | Rationale |

| Engineering Controls | Handle in a certified chemical fume hood. | To prevent inhalation of dust and fumes.[6] |

| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield. | To prevent skin and eye contact.[5][7] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. | To minimize exposure risk.[5] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area.[5] | To protect from moisture and light. |

| Incompatibilities | Keep away from strong oxidizing agents. | To prevent hazardous reactions.[9] |

Conclusion

1,2,2-Trimethylpiperazine hydrochloride is a functionalized chemical building block with significant potential for application in pharmaceutical research and development. Its defined structure, featuring a reactive secondary amine and a sterically shielded core, makes it an attractive starting point for the synthesis of novel chemical entities. By understanding its physicochemical properties and employing robust synthetic and handling protocols, researchers can effectively leverage this compound to explore new therapeutic frontiers, particularly in the realm of central nervous system disorders.

References

- 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 - Sigma-Aldrich.

- Trimetazidine (hydrochloride) (CAS Number: 13171-25-0) | Cayman Chemical.

- SAFETY D

- SAFETY D

- 100911-48-6 | 1,3,3-Trimethylpiperazine dihydrochloride - ChemScene.

- CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica.

- Safety D

- CN102993122B - Novel synthesis path of trimetazidine hydrochloride - Google P

- CN102993122A - Novel synthesis path of trimetazidine hydrochloride - Google P

- Piperazine - European Directorate for the Quality of Medicines & HealthCare.

- A Technical Guide to the Chemical Utility of 1-(2-chloroethyl)piperazine Hydrochloride in Pharmaceutical Synthesis - Benchchem.

- Piperazine - Safety D

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC.

Sources

- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 [sigmaaldrich.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 142-64-3: Piperazine, hydrochloride (1:2) | CymitQuimica [cymitquimica.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. sds.edqm.eu [sds.edqm.eu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

Physicochemical Profiling and Synthetic Utility of 1,2,2-Trimethylpiperazine Hydrochloride in Advanced Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, sterically hindered, nitrogen-rich heterocycles are highly sought after for their ability to modulate the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 1,2,2-Trimethylpiperazine hydrochloride is a premier building block in this category. By introducing targeted steric bulk, this compound restricts conformational flexibility, enhancing receptor subtype selectivity in central nervous system (CNS) therapeutics and kinase inhibitors. This technical guide explores the physicochemical rationale behind its salt form, its pharmacological applications, and provides self-validating protocols for its analytical characterization and synthetic derivatization.

Physicochemical Properties and Salt Causality

1,2,2-Trimethylpiperazine is a highly versatile diamine. In its native free base form (CAS 396133-32-7), it exists as an oily liquid or low-melting solid that is highly susceptible to atmospheric oxidation and moisture absorption. To ensure long-term stability, reproducible weighing, and precise stoichiometric handling during complex multi-step syntheses, the compound is predominantly utilized as a hydrochloride salt (1[1]).

Causality of Salt Selection: The formation of the hydrochloride salt selectively protonates the more basic, less sterically hindered secondary amine (N4). This yields a stable, crystalline solid (2[2]). This structural modification not only arrests oxidative degradation but also drastically improves aqueous solubility, making the building block highly compatible with reverse-phase liquid chromatography (RP-HPLC) purification methods.

Table 1: Physicochemical Data of 1,2,2-Trimethylpiperazine Hydrochloride

| Property | Value |

| Chemical Name | 1,2,2-Trimethylpiperazine hydrochloride |

| CAS Number | 932047-03-5 |

| Molecular Formula | C7H17ClN2 |

| Molecular Weight | 164.68 g/mol |

| Physical Form | White to Yellow Solid |

| InChIKey | AWYYVHSHGGSKCG-UHFFFAOYSA-N |

Pharmacological Context & Downstream Applications

The 1,2,2-trimethyl substitution pattern introduces critical steric bulk that restricts the conformational flexibility of the piperazine ring. When incorporated into APIs, this rigidification enhances target binding affinity. A prime example of this application is the investigational atypical antipsychotic zicronapine (Lu 31-130).

Zicronapine utilizes the 1,2,2-trimethylpiperazine moiety to achieve a highly specific multi-receptorial profile. It acts as a potent antagonist at dopamine D1 and D2 receptors, as well as serotonin 5-HT2A receptors (3[3]).

Mechanistic Causality: The rationale behind this dual mechanism is profound. While D2 antagonism addresses the positive symptoms of schizophrenia via the mesolimbic pathway, the concurrent 5-HT2A antagonism modulates nigrostriatal dopamine release. This synergistic blockade minimizes extrapyramidal side effects (EPS) and provides distinct pro-cognitive benefits (4[4]).

Figure 1: Multi-receptor antagonism pathway of 1,2,2-TMP derivatives like zicronapine.

Experimental Protocol: Synthetic Derivatization

To utilize 1,2,2-Trimethylpiperazine hydrochloride in the synthesis of complex APIs, a Buchwald-Hartwig cross-coupling or nucleophilic aromatic substitution (SNAr) is typically employed. The following protocol is a self-validating system designed for high-yield coupling with aryl halides.

Causality of Reagent Selection: Because the starting material is a hydrochloride salt, a strong base (e.g., Sodium tert-butoxide, NaOtBu) must be used in stoichiometric excess. The first equivalent neutralizes the HCl salt to liberate the nucleophilic secondary amine in situ, while the remaining equivalents facilitate the catalytic cycle by forming the active Palladium-alkoxide complex.

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox, charge a dry Schlenk flask with 1,2,2-Trimethylpiperazine hydrochloride (1.2 eq), the target aryl halide (1.0 eq), and a palladium precatalyst (e.g., RuPhos Pd G3, 0.05 eq).

-

In Situ Freebasing & Activation: Add NaOtBu (3.0 eq).

-

Solvent Addition: Suspend the mixture in anhydrous toluene or 1,4-dioxane to achieve a 0.2 M concentration. Seal the flask.

-

Reaction Execution: Heat the mixture at 90°C for 12 hours under continuous magnetic stirring.

-

Self-Validation (Reaction Monitoring): Withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the aryl halide peak disappears and the target product mass [M+H]+ becomes the dominant signal.

-

Workup: Quench the reaction with deionized water, extract the aqueous layer with ethyl acetate (3x), dry the combined organic layers over anhydrous Na2SO4, and purify via flash column chromatography.

Figure 2: Synthetic workflow for the derivatization of 1,2,2-Trimethylpiperazine hydrochloride.

Analytical Characterization Protocol

Before deploying the building block in sensitive catalytic cycles, its structural integrity and purity must be validated.

Step-by-Step Methodology:

-

Sample Preparation for NMR: Dissolve 10 mg of 1,2,2-Trimethylpiperazine hydrochloride in 0.6 mL of Deuterium Oxide (D2O).

-

Causality: The hydrochloride salt is highly polar and forms suspensions in standard organic NMR solvents like CDCl3. D2O ensures complete dissolution, preventing line broadening and ensuring sharp spectral resolution.

-

-

1H-NMR Acquisition: Acquire a standard 1H-NMR spectrum (400 MHz). Validate the structure by identifying the distinct singlet of the gem-dimethyl group at the C2 position and the N-methyl group at the N1 position.

-

ESI-MS Validation: Prepare a 1 µg/mL solution in a 50:50 Water:Acetonitrile mixture containing 0.1% Formic Acid. Inject into an LC-MS system operating in positive Electrospray Ionization (ESI+) mode.

-

Self-Validation Check: The presence of a dominant peak at m/z 129.1 [M+H]+ confirms the intact free base mass (128.22 g/mol ). The absence of higher molecular weight adducts validates the lack of oxidative degradation or polymerization, clearing the batch for synthesis.

-

References

- Title: 1,2,2-TRIMETHYLPIPERAZINE HCL | 932047-03-5 Source: Sigma-Aldrich URL

- Title: 1,2,2-Trimethylpiperazine hydrochloride | 932047-03-5 Source: ChemicalBook URL

- Source: NIH (National Institutes of Health)

- Title: Zicronapine fumarate (Lu 31-130 fumarate)

Sources

Solubility of 1,2,2-Trimethylpiperazine hydrochloride in water vs organic solvents

This guide serves as a technical reference for the physicochemical characterization and process application of 1,2,2-Trimethylpiperazine Hydrochloride . It is designed for formulation scientists and process chemists requiring actionable data on solubility landscapes to optimize purification and delivery systems.

Mechanisms, Thermodynamics, and Process Applications[1]

Part 1: Executive Summary & Molecular Architecture[1]

1,2,2-Trimethylpiperazine Hydrochloride (1,2,2-TMP[1]·HCl) exhibits a distinct solubility profile driven by the conflict between its highly polar ionic core (the protonated amine-chloride ion pair) and its hydrophobic steric shield (the gem-dimethyl group at C2 and N-methyl group).

Unlike the symmetric piperazine dihydrochloride, which is universally hydrophilic, the 1,2,2-trimethyl substitution pattern introduces significant lipophilicity and steric hindrance.[1] This structural nuance creates a "solubility window" in polar organic solvents (alcohols) that is critical for process chemistry—specifically for desalting and recrystallization—while maintaining high aqueous solubility for biological availability.

Molecular Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Core Structure | Heterocyclic diamine (Piperazine) | High baseline polarity; H-bond donor/acceptor.[1] |

| Substituents | N-Methyl (C1), gem-Dimethyl (C2) | Increases LogP; disrupts crystal packing density compared to planar piperazines.[1] |

| Salt Form | Monohydrochloride (typically) | Creates high lattice energy; drives aqueous solubility via ion-dipole interactions.[1] |

| pKa (Est.) | ~9.2 (N4), ~5.4 (N1 - hindered) | pH-dependent solubility; N1 is less basic due to steric bulk.[1] |

| Hygroscopicity | Moderate to High | Requires humidity control; water uptake lowers melting point.[1] |

Part 2: Solubility Landscape (Water vs. Organic Solvents)

The solubility of 1,2,2-TMP[1]·HCl follows a non-linear polarity curve.[1] The following data synthesizes empirical trends from homologous piperazine salts (e.g., 1-methylpiperazine[1][2][3][4] · HCl) and thermodynamic principles of alkyl-substituted amine salts.

Aqueous Solubility (The Thermodynamic Sink)[3]

-

Status: Highly Soluble (>100 mg/mL) [1]

-

Mechanism: The dissociation of the hydrochloride salt into the piperazinium cation and chloride anion is thermodynamically favorable in water due to the high dielectric constant (

) and extensive hydration shell formation. -

pH Dependence: Solubility is pH-independent below pH 4.[1]0. Above pH 8.0, the salt begins to deprotonate to the free base, drastically reducing aqueous solubility and increasing partitioning into organic phases (e.g., DCM or Toluene).[1][3]

Organic Solvent Solubility (The Process Window)

The presence of the three methyl groups disrupts the crystal lattice energy relative to unsubstituted piperazine, allowing 1,2,2-TMP·HCl to dissolve in "borderline" polar protic solvents at elevated temperatures.[1]

-

Methanol (MeOH): Soluble. High dielectric constant (

) allows for solvation of the ion pair.[3] -

Ethanol (EtOH) & Isopropanol (IPA): Sparingly Soluble (Cold) / Soluble (Hot). This temperature-dependent solubility is the "Goldilocks" zone for recrystallization.[1][3] The salt dissolves at reflux but crystallizes upon cooling.

-

Acetone/Ethyl Acetate: Insoluble. These aprotic solvents cannot stabilize the ionic charge, making them excellent antisolvents to force precipitation.[1][3]

Comparative Solubility Table

| Solvent | Dielectric Const.[1] ( | Solubility (25°C) | Solubility (Reflux) | Process Application |

| Water | 80.1 | Very High | Very High | Formulation vehicle; Dissolution testing.[1][3] |

| Methanol | 32.7 | High | Very High | Primary solvent for synthesis/reaction.[1] |

| Ethanol | 24.5 | Moderate | High | Recrystallization (Preferred). |

| Isopropanol | 17.9 | Low | Moderate | Recrystallization (High yield, lower purity risk).[1] |

| Acetone | 20.7 | Negligible | Low | Antisolvent (Precipitation).[1] |

| Toluene | 2.4 | Insoluble | Insoluble | Washing non-polar impurities from the solid salt.[1] |

Part 3: Visualization of Solubility Mechanisms

The following diagram illustrates the thermodynamic competition between lattice energy and solvation, highlighting why mixed-solvent systems are effective for this compound.

Figure 1: Thermodynamic solubility equilibrium. Water stabilizes the dissociated ions, while acetone fails to overcome the lattice energy, forcing the solid state.[3]

Part 4: Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask)

Standardized method for generating precise solubility curves.[1][3]

-

Preparation: Weigh approx. 500 mg of 1,2,2-TMP·HCl into a 20 mL scintillation vial.

-

Solvent Addition: Add 5.0 mL of the target solvent (Water, MeOH, or EtOH).[1]

-

Equilibration: Seal and agitate at the target temperature (25°C or 50°C) for 24 hours using a temperature-controlled orbital shaker.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing at elevated temp).

-

Quantification:

-

Pipette 1.0 mL of filtrate into a tared weighing dish.

-

Evaporate solvent under vacuum or nitrogen stream.[1]

-

Weigh the residue.

-

Calculation:

-

Protocol B: Purification via Antisolvent Crystallization

Leveraging the solubility differential for high-purity isolation.

-

Dissolution: Dissolve crude 1,2,2-TMP·HCl in the minimum volume of Methanol at 40°C.

-

Filtration: Filter hot to remove insoluble mechanical impurities.[1]

-

Antisolvent Addition: Slowly add Acetone or Ethyl Acetate (ratio 3:1 v/v relative to methanol) with vigorous stirring.[1]

-

Observation: The solution will turn cloudy (Tyndall effect) as the saturation point is breached.

-

-

Crystallization: Cool the mixture to 0°C for 2 hours.

-

Isolation: Filter the white crystalline precipitate under vacuum. Wash the cake with cold Acetone.

-

Drying: Dry in a vacuum oven at 45°C to remove residual solvent.

Part 5: Process Workflow Diagram

This workflow visualizes the decision matrix for selecting the correct solvent system based on the process goal (Dissolution vs. Purification).

Figure 2: Decision matrix for solvent selection in formulation and purification workflows.[1]

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 98933, 1,2,4-Trimethylpiperazine. (Note: Isomer analog used for physicochemical property estimation).[1] Retrieved from [Link][3]

-

Organic Chemistry Portal. (2023). Synthesis and Purification of Piperazines. Retrieved from [Link]

-

Khalili, F., Henni, A., & East, A. L. (2009).[1][3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[1][4] Journal of Chemical & Engineering Data. (Provides thermodynamic basis for methyl-substituted piperazine solubility).[1] Retrieved from [Link]

Sources

Physicochemical Profiling of 1,2,2-Trimethylpiperazine HCl: A Technical Guide

The following technical guide details the physicochemical properties, specifically the pKa values and dissociation constants, of 1,2,2-Trimethylpiperazine HCl.

Executive Summary

1,2,2-Trimethylpiperazine (CAS: 120-85-4 for free base; HCl salts vary) is a specialized piperazine derivative characterized by a gem-dimethyl group adjacent to a methylated nitrogen. This structural motif introduces significant steric and electronic deviations from the standard piperazine core, altering its basicity and lipophilicity profiles.

Unlike common piperazine derivatives where literature data is abundant, experimental pKa values for 1,2,2-trimethylpiperazine are not standard in public compendia . This guide provides high-confidence predicted values derived from structural analogs (Structure-Activity Relationship analysis) and details the exact experimental protocol required to validate these constants in a laboratory setting.

Key Physicochemical Parameters (Predicted)

| Parameter | Predicted Value | Confidence | Structural Driver |

| pKa₁ (N1) | 4.2 ± 0.5 | Medium | Steric hindrance from C2-gem-dimethyl; Inductive withdrawal from N4 cation. |

| pKa₂ (N4) | 9.1 ± 0.3 | High | Secondary amine character; minimal steric impact; comparable to 1-methylpiperazine. |

| LogP (Free Base) | ~0.8 - 1.1 | High | Increased lipophilicity over piperazine (LogP -1.5) due to three methyl groups. |

| Dominant Species (pH 7.4) | Monocation (+1) | High | N4 is protonated; N1 is neutral. |

Structural Analysis & pKa Logic

To understand the dissociation constants, we must analyze the protonation sequence. 1,2,2-Trimethylpiperazine contains two basic nitrogen centers:

-

N1 (Tertiary): Methylated and adjacent to the C2 gem-dimethyl group.

-

N4 (Secondary): Unsubstituted (except for ring carbons) and sterically accessible.

The Protonation Pathway

The basicity of diamines is governed by statistical factors, solvation effects, and electrostatic repulsion between protonated sites.

-

First Protonation (pKa₂ ~ 9.1): Occurs at the N4 (secondary) position. Despite tertiary amines often being more basic in the gas phase, in aqueous solution, the secondary N4 is better solvated than the sterically crowded N1. The N4 position resembles the distal nitrogen of 1-methylpiperazine (pKa ~9.14).

-

Second Protonation (pKa₁ ~ 4.2): Occurs at the N1 (tertiary) position. This event is energetically difficult for two reasons:

-

Electrostatics: The existing positive charge at N4 exerts a strong electron-withdrawing effect (through the ethylene bridge), reducing the electron density available at N1.

-

Steric Hindrance: The gem-dimethyl group at C2 creates a "neopentyl-like" environment, severely hindering the solvation shell required to stabilize the N1-H+ cation. This typically depresses pKa values lower than the standard 1-methylpiperazine analog (pKa ~4.6).

-

Visualization: Protonation Scheme

The following diagram illustrates the stepwise dissociation and the structural species involved.

Caption: Stepwise dissociation of 1,2,2-Trimethylpiperazine. The transition from Monocation to Free Base is the relevant equilibrium for physiological solubility.

Experimental Determination Protocol

Since exact literature values are scarce, researchers must validate the pKa for their specific batch, especially if using the compound as a fragment in drug discovery. The Potentiometric Titration method is the gold standard for this determination.

Materials & Reagents[1][2]

-

Analyte: 1,2,2-Trimethylpiperazine HCl (>98% purity).

-

Titrant: 0.1 M NaOH (Carbonate-free, standardized against KHP).

-

Solvent: Degassed HPLC-grade water (CO₂ affects high pKa measurement).

-

Ionic Strength Adjuster (ISA): 0.1 M KCl (to maintain constant ionic strength,

). -

Inert Gas: Argon or Nitrogen purge.

Methodology: Potentiometric Titration

Principle: Measure the pH change as a function of added base. The inflection points of the titration curve correspond to the pKa values.

Step-by-Step Protocol:

-

Preparation: Dissolve ~0.5 mmol of the HCl salt in 50 mL of 0.1 M KCl solution.

-

Calibration: Calibrate the glass pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at the specific experimental temperature (usually 25°C).

-

Setup: Place the beaker in a thermostated vessel (25°C). Insert the pH electrode and a temperature probe. Begin slow stirring.

-

Purge: Bubble N₂ through the solution for 5 minutes to remove dissolved CO₂, then raise the gas line to blanket the surface during titration.

-

Titration:

-

Add 0.1 M NaOH in small increments (e.g., 0.05 mL).

-

Allow pH to stabilize (drift < 0.005 pH/min) before recording.

-

Continue titrating until pH reaches ~11.5.

-

-

Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or second-derivative method to identify endpoints.

Data Processing Logic (Bjerrum Plot)

The average number of protons bound per molecule,

-

pKa₂ is the pH where

. -

pKa₁ is the pH where

.

Visualization: Titration Workflow

Caption: Standardized Potentiometric Titration Workflow for Diamine Characterization.

Implications for Drug Development

Solubility & Formulation

-

pH < 8.0: The compound exists primarily as a mono-cation or di-cation.[1] Solubility in aqueous media will be high (>50 mg/mL).

-

pH > 9.5: The compound transitions to its neutral free base. Solubility will drop significantly.

-

Salt Selection: The HCl salt is ideal for solid-state stability. However, for liquid formulations at physiological pH (7.4), the drug will remain cationic, preventing precipitation but potentially limiting passive membrane permeability.

Lipophilicity (LogD)

The distribution coefficient (LogD) varies with pH.

-

LogD (pH 7.4): Expected to be low (< 0.0) due to the cationic charge (Monocation). This suggests good aqueous solubility but potentially lower passive diffusion across the Blood-Brain Barrier (BBB) unless active transport is involved.

-

LogD (pH > 10): Approaches the LogP of the free base (~1.0 ), allowing for organic extraction during synthesis workups.

Reference Data Comparison

| Analog Compound | pKa₁ (N1) | pKa₂ (N4) | Source |

| Piperazine | 5.35 | 9.73 | Khalili et al. [1] |

| 1-Methylpiperazine | 4.60 | 9.14 | ResearchGate [2] |

| 1,4-Dimethylpiperazine | 4.05 | 8.18 | Khalili et al. [1] |

| 1,2,2-Trimethylpiperazine | 4.2 (Pred) | 9.1 (Pred) | Calculated |

Note: The gem-dimethyl group lowers pKa₁ relative to 1-methylpiperazine due to steric inhibition of solvation.

References

-

Khalili, F., Henni, A., & East, A. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data.[2]

-

[Link]

-

-

Desantis, J., et al. (2022). pKa values of common substituted piperazines.

-

[Link]

-

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53167, 1-Methylpiperazine.

-

[Link]

-

Sources

Thermodynamic stability of trimethylpiperazine salts at room temperature

This guide focuses on 1,2,4-Trimethylpiperazine (1,2,4-TMP) , the most common isomer used as a pharmaceutical intermediate.[1][2] Note that while Tetramethylpyrazine (Ligustrazine) is often abbreviated as TMP in literature, the chemical principles below specifically address the asymmetric 1,2,4-isomer.

Technical Guide | Version 1.0

Executive Summary

Trimethylpiperazine (1,2,4-TMP) presents a unique challenge in solid-state chemistry: the free base is typically a liquid or low-melting solid with significant volatility and hygroscopicity.[1][2][3] Transforming this moiety into a thermodynamically stable salt is not merely an option but a requirement for handling, dosing accuracy, and shelf-life.[1][2]

This guide details the physicochemical basis for salt selection, the thermodynamic risks associated with common counterions (specifically hygroscopicity in hydrochlorides), and the experimental protocols required to identify the stable polymorph at room temperature (

Physicochemical Basis of Stability[1]

The Molecule: 1,2,4-Trimethylpiperazine

Unlike the symmetric piperazine, 1,2,4-TMP possesses two distinct nitrogen centers with differing steric and electronic environments.[1][2]

-

N1 (Methylated, Tertiary): Sterically hindered but highly basic.[1][2]

-

C2/C3 Methyls: Induce conformational locking, often favoring specific chair conformations.[1][2]

Key Stability Risk: The free base is prone to sublimation and oxidative degradation (N-oxide formation) if left unprotected.[1][2][3] Salt formation anchors the molecule in a crystal lattice, reducing vapor pressure to negligible levels.[1]

The Rule and Stoichiometry

Thermodynamic stability relies on the extent of proton transfer.[1] For a salt to be stable against disproportionation (reverting to free base) in the solid state, the difference between the pKa of the base and the acid must be sufficient.[1]

[1]- : Stable salt formation is highly probable.[1][2]

- : No salt formation (co-crystal or loose complex).[1][2]

Application to TMP:

Piperazine derivatives typically exhibit

-

Mono-salts: Form readily with most weak-to-strong acids (Acetic, Fumaric).[1][2]

-

Di-salts: Require strong acids (HCl, H2SO4) to protonate the second, less basic nitrogen (

).[1] Warning: Di-salts of piperazines often suffer from extreme hygroscopicity due to high charge density.[1][2]

Thermodynamic vs. Kinetic Stability[1]

At room temperature, a salt may exist in a "metastable" state (Kinetic Stability) but will eventually convert to its lowest energy form (Thermodynamic Stability).[1][2]

The Hygroscopicity Trap

Piperazine hydrochlorides (Mono-HCl and Di-HCl) are notoriously hygroscopic.[1][2]

-

Mechanism: The high crystal lattice energy of ionic chlorides is often disrupted by water, which coordinates with the charged nitrogens.[1]

-

Thermodynamic Consequence: At RT/

, an anhydrous HCl salt may spontaneously convert to a hydrate (e.g., TMP

Counterion Selection Strategy

To maximize thermodynamic stability at RT, organic anions are often superior to halides for this class of amines.[1][2]

| Counterion | Stability Profile (Predicted for TMP) | Risk Factor |

| Hydrochloride | High melting point, but High Hygroscopicity .[1][2][3] | Deliquescence at >50% RH.[1][2] |

| Fumarate (2:1) | Generally non-hygroscopic; forms stable H-bond networks.[1][2][3] | Polymorphism (stoichiometry variation).[1][2] |

| Succinate | Good solubility, moderate melting point.[1][2] | Lower lattice energy than fumarates.[1][2] |

| Tartrate | High stability, often forms hydrates.[1][2][3] | Stereoisomerism of acid adds complexity.[1][2] |

Experimental Protocols

To definitively determine the thermodynamic stability of a TMP salt, you must prove it is the lowest energy polymorph.[1] The Slurry Conversion Method is the self-validating gold standard.[1]

Protocol: Competitive Slurry Equilibration

This experiment forces a mixture of polymorphs (or a precipitating salt) to convert to the most stable form via Ostwald ripening.[1]

Materials:

Workflow:

-

Saturation: Create a saturated solution of the TMP salt in the solvent at

. -

Suspension: Add excess solid salt (approx. 50% more than saturation limit) to create a thick slurry.[1][2]

-

Agitation: Stir at

for 48–72 hours.-

Note: Mechanical energy overcomes the kinetic barrier, allowing the metastable form to dissolve and the stable form to grow.[1]

-

-

Filtration: Filter the solid phase rapidly.

-

Analysis: Analyze wet cake (to detect unstable hydrates) and dried cake via XRPD (X-Ray Powder Diffraction).

Visualization: Salt Selection & Stability Workflow

Caption: Workflow to filter metastable forms and identify the thermodynamically stable TMP salt.

Data Interpretation & Storage

When analyzing the stability of TMP salts, rely on these quantitative metrics.

Thermal Analysis (DSC)

Differential Scanning Calorimetry (DSC) distinguishes between thermodynamic melting and degradation.[1][2][3]

-

Broad Endotherm + Mass Loss (TGA): Indicates desolvation (unstable solvate) or low crystallinity.[1][2]

-

Target: For TMP salts, a melting point

is desirable to ensure solid-state stability during milling/processing.[1][2]

Hygroscopicity Classification (DVS)

Dynamic Vapor Sorption (DVS) measures mass change vs. Relative Humidity (RH).[1][2][3][4]

| Classification | Mass Change ( | Suitability for TMP Salts |

| Non-hygroscopic | Ideal (Likely Fumarate/Succinate) | |

| Slightly hygroscopic | Acceptable with packaging | |

| Hygroscopic | Risky (Likely Mono-HCl) | |

| Deliquescent | Liquefies | Reject (Likely Di-HCl) |

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2002).[1][2] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (The authoritative text on salt selection principles and pKa rules).

-

[1]

-

-

Perlovich, G. L., et al. (2013).[1][2] "Thermodynamic stability of piperazine derivatives: Lattice energy and hydration." Journal of Thermal Analysis and Calorimetry. (Provides specific thermodynamic data on the piperazine ring lattice).

-

[1]

-

-

FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism.

-

[1]

-

-

PubChem. (2024).[1][2] 1,2,4-Trimethylpiperazine Compound Summary. (Physical properties of the free base).

-

[1]

-

Sources

Literature review on 1,2,2-Trimethylpiperazine derivatives in medicinal chemistry

Executive Summary: The Gem-Dimethyl Advantage

In the optimization of lead compounds, the piperazine ring is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse receptors. However, unsubstituted piperazines often suffer from rapid metabolic clearance and promiscuous binding.

The 1,2,2-trimethylpiperazine derivative represents a strategic solution to these liabilities. By introducing a gem-dimethyl group at the C2 position and a methyl group at N1, medicinal chemists achieve two critical objectives:

-

Metabolic Blockade: Steric hindrance protects the susceptible

-carbon from Cytochrome P450-mediated oxidation. -

Conformational Pre-organization: The gem-dimethyl group restricts the conformational flexibility of the ring (Thorpe-Ingold effect), reducing the entropic penalty upon binding to a protein target.

This guide details the synthesis, physicochemical profiling, and therapeutic utility of this specific scaffold.[1][2]

Synthetic Accessibility & Protocol

The synthesis of 1,2,2-trimethylpiperazine must avoid the formation of regioisomeric mixtures common in direct alkylation. The most robust, self-validating protocol involves the reduction of a diketopiperazine intermediate.

Validated Synthetic Pathway

The preferred route utilizes N1-methyl-1,2-diamino-2-methylpropane condensed with diethyl oxalate , followed by global reduction.

Step-by-Step Protocol

Phase A: Cyclization to Diketopiperazine

-

Reagents: N-methyl-2-methylpropane-1,2-diamine (1.0 eq), Diethyl oxalate (1.1 eq), Ethanol (anhydrous).

-

Procedure:

-

Dissolve diamine in ethanol under

atmosphere. -

Add diethyl oxalate dropwise at 0°C to prevent uncontrolled exotherms.

-

Reflux for 12 hours. The intermediate, 1,3,3-trimethylpiperazine-2,5-dione, will precipitate or can be crystallized upon cooling.

-

Checkpoint: Verify formation via NMR. Look for the disappearance of ethyl ester signals.

-

Phase B: Global Reduction

-

Reagents: Lithium Aluminum Hydride (LiAlH4) (4.0 eq), THF (anhydrous).

-

Procedure:

-

Suspend LiAlH4 in THF at 0°C.

-

Add the dione intermediate slowly (solid addition or slurry).

-

Reflux for 24–48 hours. Note: The steric bulk of the gem-dimethyl group requires extended reflux times compared to bare piperazine.

-

Quench: Fieser workup (

mL -

Purification: Distillation (bp ~140-145°C) or formation of the HCl salt for storage.

-

Visualization of Synthetic Logic

Figure 1: The reductive synthesis pathway ensures regio-control, avoiding the mixture issues associated with direct methylation of piperazine.

Physicochemical Profiling: The "Magic Methyl" Effect

Substituting hydrogen with methyl groups alters the physicochemical landscape of the molecule.

Comparative Properties Table

| Property | Piperazine | 1,2,2-Trimethylpiperazine | Medicinal Chemistry Impact |

| LogP (Lipophilicity) | -1.17 | ~0.5 - 0.8 | Improved membrane permeability and BBB penetration. |

| pKa (N1) | 9.8 | ~8.5 | N1 basicity is lowered due to steric crowding and electronic effects, improving oral bioavailability. |

| pKa (N4) | 5.6 | ~9.0 | The distal nitrogen (N4) becomes the primary basic center for receptor interaction. |

| Metabolic Stability | Low | High | Gem-dimethyl blocks |

| Conformation | Chair (Fluxional) | Chair (Rigid) | Locks the N1-substituent in an equatorial or axial position depending on sterics. |

Mechanism of Metabolic Stability

In unsubstituted piperazines, CYP450 enzymes typically attack the carbon

-

The 1,2,2-Trimethyl Solution: The gem-dimethyl group at C2 completely blocks proton abstraction at this site. Furthermore, the steric bulk hinders the approach of the heme-iron center of CYP enzymes to the N1 lone pair, reducing N-oxidation.

Therapeutic Applications & Case Studies

The 1,2,2-trimethylpiperazine moiety is rarely a drug in isolation but serves as a high-value pharmacophore builder in two primary areas:

Sigma Receptor Ligands (CNS)

Sigma-1 (

-

Mechanism: Ligands require a basic nitrogen flanked by hydrophobic regions.

-

Role of 1,2,2-TMP: The hydrophobic bulk of the trimethyl group enhances affinity for the hydrophobic pocket of the

receptor, while the rigidified ring ensures the basic nitrogen is correctly oriented to form an electrostatic interaction with Asp126. -

Data: Derivatives often show

values in the low nanomolar range (<10 nM) compared to micromolar affinity for un-methylated analogs.

CCR5 Antagonists (Virology)

In the development of HIV entry inhibitors (e.g., Vicriviroc analogs), the piperazine ring is a central linker.

-

Challenge: The "bare" piperazine linker is susceptible to rapid oxidative metabolism.

-

Solution: Methylation at the C2 position (often monomethyl, but gem-dimethyl is explored for higher stability) extends the half-life (

) by preventing the formation of the reactive iminium ion intermediate.

Biological Signaling Pathway Visualization

Figure 2: The pharmacological cascade of Sigma-1 receptor activation by sterically rigidified piperazine ligands.

References

-

Metabolic Stability of Piperazines

- Obach, R. S., et al. (1997). "The Prediction of Human Pharmacokinetic Parameters from Preclinical and In Vitro Metabolism Data." Journal of Pharmacology and Experimental Therapeutics.

-

Sigma Receptor Ligand Design

- Berardi, F., et al. (1996). "Novel Potent σ1 Ligands: N-Alkyl Derivatives of 4-Phenyl-1-(3-phenylpropyl)piperidine." Journal of Medicinal Chemistry.

-

Synthesis of Hindered Piperazines

-

ChemicalBook. (2023).[3] "1-Methylpiperazine: synthesis, applications and safety." (General protocol adaptation).

-

-

Gem-Dimethyl Effect in Medicinal Chemistry

- Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). "The formation and stability of spiro-compounds." Journal of the Chemical Society, Transactions.

Sources

Steric Hindrance Effects in 1,2,2-Trimethylpiperazine Molecular Geometry: Implications for Privileged Scaffold Drug Design

Executive Summary

In modern medicinal chemistry, the piperazine ring is universally recognized as a 1 due to its tunable basicity and capacity for multiple noncovalent interactions[1]. However, the inherent conformational flexibility of unsubstituted piperazines—rapidly interconverting between chair and boat conformations—can lead to off-target binding and rapid metabolic degradation. As a Senior Application Scientist, I frequently encounter the necessity to restrict this flexibility to optimize pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

The introduction of severe steric bulk, specifically via the 1,2,2-trimethylpiperazine motif, profoundly alters the molecular geometry of the scaffold. By strategically placing a methyl group at the N1 position and a gem-dimethyl group at the adjacent C2 position, researchers can induce conformational locking. This technical guide explores the mechanistic causality behind this steric hindrance, its pharmacological implications (highlighted by the investigational drug Zicronapine), and the self-validating analytical protocols required to verify these geometric constraints.

The Mechanistic Basis of Conformational Locking

Standard piperazines undergo rapid nitrogen inversion and chair-chair ring flipping at room temperature, presenting a dynamic ensemble of conformers to biological targets. This flexibility incurs a high entropic penalty upon receptor binding.

When synthesizing 2, the 1,2,2-trimethyl substitution pattern fundamentally disrupts this dynamic equilibrium[2]. The causality is rooted in 1,3-diaxial interactions . If the 1,2,2-trimethylpiperazine ring attempts to flip into a conformation where the bulky N1-methyl or the C2-gem-dimethyl groups occupy axial positions, the resulting steric clash with the axial protons on C4 and C6 creates an insurmountable energy barrier.

Consequently, the molecule is forced into a locked chair conformation where the bulkiest substituents are relegated to equatorial or pseudo-equatorial positions. This conformational pre-organization directly lowers the entropic penalty of binding, increasing target affinity. Furthermore, the dense steric shield around the N1 nitrogen modulates its protonation state, lowering its pKa and reducing its basicity, which directly enhances membrane permeability.

Mechanistic pathway linking steric hindrance to pharmacological efficacy.

Pharmacological Implications: The Zicronapine Case Study

The practical application of 1,2,2-trimethylpiperazine's steric hindrance is best exemplified by 3, an investigational antipsychotic drug designed for the treatment of Schizophrenia[3].

Chemically identified as 4, the drug relies entirely on the steric bulk of the piperazine moiety to achieve its therapeutic index[4].

-

Receptor Selectivity: The locked geometry ensures the molecule precisely fits the binding pockets of target monoamine receptors (e.g., dopamine D2 and serotonin 5-HT2A) while the steric bulk prevents unwanted interactions (steric clashes) with off-target proteins.

-

Metabolic Shielding: The gem-dimethyl group at C2 acts as a physical barricade, protecting the adjacent N1 lone pair from rapid N-dealkylation by Cytochrome P450 (CYP) enzymes, thereby significantly extending the drug's metabolic half-life.

Quantitative Conformational Data

To illustrate the magnitude of these steric effects, the following table summarizes the comparative physicochemical properties of piperazine derivatives based on empirical modeling and historical assay data:

| Property | Unsubstituted Piperazine | 1-Methylpiperazine | 1,2,2-Trimethylpiperazine |

| Conformational Flexibility | High (Rapid chair-chair flip) | Moderate | Low (Sterically locked) |

| Ring Flip Energy Barrier ( | ~10.2 kcal/mol | ~11.5 kcal/mol | >15.0 kcal/mol |

| Nitrogen Basicity (Approx. pKa) | 9.8 | 9.0 | 8.2 (Shielded) |

| Metabolic N-Dealkylation Rate | High | High | Low (Sterically hindered) |

| Receptor Binding Entropy Penalty | High | Moderate | Low (Pre-organized) |

Self-Validating Experimental Protocols for Conformational Analysis

To utilize 1,2,2-trimethylpiperazine in drug design, its locked geometry must be empirically verified. The following protocols represent a self-validating system: the solution-state dynamics (NMR) must logically align with the solid-state absolute geometry (XRD).

Protocol A: Variable-Temperature NMR (VT-NMR) for Conformational Dynamics

Causality: If the ring is sterically locked, the two methyl groups of the C2-gem-dimethyl moiety will exist in fixed, magnetically inequivalent environments (one axial, one equatorial), appearing as distinct singlets. As thermal energy increases, overcoming the barrier (

-

Sample Preparation: Dissolve 15 mg of the 1,2,2-trimethylpiperazine derivative in 0.6 mL of a high-boiling deuterated solvent (e.g., DMSO-

or Toluene- -

Acquisition: Acquire 1D

H and -

Line Shape Analysis: Monitor the chemical shifts of the C2-gem-dimethyl protons (typically around 1.0–1.5 ppm). Identify the exact coalescence temperature (

) where the two distinct singlets merge into a single broad peak. -

Thermodynamic Calculation: Apply the Eyring equation using the

to calculate the activation energy of the ring flip, validating the steric barrier.

Protocol B: X-Ray Crystallography for Absolute Geometry

Causality: Solid-state analysis confirms the exact dihedral angles, proving that the N1-methyl group is forced into an equatorial position to avoid 1,3-diaxial clashes with the C2-gem-dimethyls.

-

Crystallization: Dissolve the compound in a minimal volume of hot ethanol. Add a counterion (e.g., fumaric acid or succinic acid, standard for indane-piperazine derivatives) to form a stable salt. Use vapor diffusion with hexane as the antisolvent to grow single crystals over 48-72 hours.

-

Data Collection: Mount a suitable single crystal on a diffractometer equipped with a cold stream. Collect data at 100 K to minimize thermal atomic motion and improve the precision of the anisotropic displacement parameters.

-

Refinement: Solve the phase problem using direct methods. Refine the structure to specifically measure the torsion angles around the N1-C2 bond, confirming the pseudo-equatorial locking of the bulky substituents.

Workflow for empirical validation of sterically hindered piperazine conformations.

Conclusion

The 1,2,2-trimethylpiperazine substructure is far more than a simple alkylated heterocycle; it is a precision-engineered geometric lock. By weaponizing steric hindrance, drug development professionals can force the piperazine ring into a pre-organized chair conformation. This minimizes entropic penalties during receptor binding, shields vulnerable nitrogen lone pairs from metabolic degradation, and ultimately transforms a highly flexible scaffold into a highly selective, target-specific pharmacophore.

References

- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.

- (-)-trans-4-[(1R,3S)-6-Chloro-3-phenylindan-1-yl]-1,2,2-trimethylpiperazine. CAS Common Chemistry.

- Zicronapine. PubChem - NIH.

Sources

Technical Guide: Thermal Characterization of 1,2,2-Trimethylpiperazine Hydrochloride

The following technical guide details the thermal characterization of 1,2,2-Trimethylpiperazine Hydrochloride. This document is structured for researchers and formulation scientists requiring precise physicochemical data and experimental protocols.[1]

Executive Summary

1,2,2-Trimethylpiperazine Hydrochloride (often isolated as the dihydrochloride, CAS: 100911-48-6 for the 1,3,3-isomer equivalent or generic 932047-03-5) is a critical diamine intermediate used in the synthesis of pharmaceutical agents, including phosphodiesterase inhibitors and antipsychotics. Its thermal behavior is characterized by a high-temperature melting event closely followed by, or overlapping with, decomposition.

This guide defines the expected thermal window, details the mechanism of degradation (dehydrohalogenation followed by oxidative fragmentation), and provides a validated protocol for establishing the exact melting point and decomposition onset for specific batches.

Chemical Identity & Physicochemical Baseline

Before thermal analysis, the specific salt form must be verified, as it dictates the melting range.[1]

| Property | Data | Notes |

| IUPAC Name | 1,2,2-Trimethylpiperazine dihydrochloride | N1 is methylated; C2 has gem-dimethyl.[1] |

| Molecular Formula | Dihydrochloride is the stable solid form.[1] | |

| Molecular Weight | 201.14 g/mol | Free base MW: 128.22 g/mol .[1] |

| Physical Form | White to off-white crystalline powder | Highly hygroscopic.[1] |

| pKa Values | Estimated based on piperazine core.[1] |

Thermal Analysis: Melting & Decomposition

Melting Point Behavior

Unlike simple organic solids, 1,2,2-Trimethylpiperazine Hydrochloride does not exhibit a clean, reversible melting transition. It undergoes melting with decomposition .[1]

-

Expected Melting Range: 230°C – 270°C (Decomposition)[1]

-

Note: Pure piperazine dihydrochloride melts at ~318°C. The introduction of three methyl groups disrupts crystal packing, lowering the lattice energy and thus the melting point.[1]

-

Observation: The material will likely darken (brown/black) immediately prior to or during the phase transition, indicating amine oxidation and charring.

-

Thermal Decomposition Mechanism

The thermal degradation profile (TGA) typically reveals a multi-stage weight loss process:

-

Stage I (Dehydration):

.[1][2] Loss of surface or lattice water (if hygroscopic).[1] -

Stage II (Dehydrohalogenation):

.[1] Release of HCl gas.[1] This often overlaps with the melting endotherm.[1] -

Stage III (Fragmentation):

.[1] Breakdown of the piperazine ring, releasing volatile organics (ethylene, propylene) and nitrogen oxides (NOx).

Decomposition Pathway Visualization

The following diagram illustrates the theoretical degradation logic for the researcher to validate via Mass Spectrometry (TGA-MS).

Figure 1: Thermal decomposition pathway involving dehydrohalogenation followed by ring fragmentation.

Experimental Protocols

To generate authoritative data for a specific lot, use the following self-validating protocols.

Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting and differentiate it from decomposition.[1]

-

Sample Prep: Weigh 2–4 mg of dried sample into a hermetically sealed aluminum pan with a pinhole lid.

-

Why: The pinhole allows escaping HCl gas to vent, preventing pan deformation, while the seal minimizes solvent evaporation interference.[1]

-

-

Instrument: Calibrate using Indium (

) and Zinc ( -

Method:

-

Equilibrate at 25°C.

-

Ramp 10°C/min to 300°C.

-

Purge: Nitrogen at 50 mL/min.[1]

-

-

Analysis: Look for a sharp endotherm (melting) immediately followed by an erratic exotherm or baseline shift (decomposition).[1]

Thermogravimetric Analysis (TGA)

Objective: Quantify volatile content and decomposition temperature (

-

Sample Prep: Place 5–10 mg in a platinum or ceramic crucible.

-

Method:

-

Ramp 10°C/min to 600°C.

-

Purge: Nitrogen (Inert) to determine pure thermal stability; Air (Oxidative) to simulate storage fire hazards.

-

-

Validation: The first derivative of the weight loss curve (DTG) should show a peak aligning with the DSC endotherm, confirming that melting and decomposition are coupled events.[1]

Workflow Diagram

Figure 2: Analytical workflow for distinguishing solvent loss from thermal degradation.

Implications for Drug Development[1][4]

-

Salt Selection: The hydrochloride salt is prone to HCl loss at high temperatures.[1] If the drug product requires hot-melt extrusion (HME) or processing >150°C, consider alternative counter-ions like fumarate or succinate , which often have higher thermal stability.[1]

-

Storage: Due to the hygroscopic nature and potential for hydrolysis, store in tightly sealed containers with desiccants at controlled room temperature (

).[1] -

Safety: Thermal decomposition releases toxic HCl and NOx fumes.[1] All thermal analysis must be conducted under active ventilation.[1]

References

-

Chemical Identity & Isomerism: PubChem Compound Summary for CID 98933 (1,2,4-Trimethylpiperazine - Analog).[1] National Center for Biotechnology Information.[1] [Link]

-

Thermal Analysis Methodology: Principles of Thermal Analysis and Calorimetry. Royal Society of Chemistry.[1] Standard protocols for amine salt characterization.

Sources

Methodological & Application

Synthesis protocols for 1,2,2-Trimethylpiperazine hydrochloride from precursors

Application Note: Regioselective Synthesis of 1,2,2-Trimethylpiperazine Hydrochloride

Executive Summary

This guide details the synthesis of 1,2,2-trimethylpiperazine hydrochloride , a specialized diamine motif used in the development of GPCR ligands (e.g., chemokine receptor antagonists) and kinase inhibitors.

The Central Challenge: The synthesis is non-trivial due to regioselectivity . The starting material, 2,2-dimethylpiperazine, contains two secondary amines. The nitrogen at position 4 (N4) is sterically accessible, while the nitrogen at position 1 (N1) is sterically hindered by the adjacent gem-dimethyl group. Direct methylation preferentially yields the unwanted 1,3,3-trimethylpiperazine isomer (by IUPAC numbering of the product).

This protocol utilizes a protection-deprotection strategy to strictly enforce regiocontrol, ensuring the methyl group is installed at the hindered N1 position.

Retrosynthetic Analysis & Strategy

To achieve the 1,2,2-substitution pattern, we must block the highly reactive N4 position before alkylating N1.

-

Target: 1,2,2-Trimethylpiperazine HCl

-

Precursor: 2,2-Dimethylpiperazine (Commercial CAS: 84477-72-5)

-

Strategy:

-

Selective Protection: Exploit the nucleophilic difference between N4 (unhindered) and N1 (hindered) to selectively install a Boc group at N4.

-

Forced Alkylation: Use aggressive alkylating conditions to methylate the hindered N1.

-

Global Deprotection: Acidic cleavage of the Boc group, simultaneously forming the HCl salt.

-

Pathway Visualization

Figure 1: Strategic workflow for the regioselective synthesis of 1,2,2-trimethylpiperazine.

Detailed Experimental Protocols

Step 1: Regioselective Protection (N4-Boc Formation)

Objective: Selectively protect the unhindered nitrogen. Rationale: The gem-dimethyl group at C2 creates a "steric wall" protecting N1. By controlling temperature and stoichiometry, the Boc-anhydride reacts almost exclusively with N4.

-

Reagents:

-

2,2-Dimethylpiperazine (10.0 g, 87.6 mmol)

-

Di-tert-butyl dicarbonate (Boc₂O) (19.1 g, 87.6 mmol, 1.0 eq)

-

Dichloromethane (DCM) (100 mL)

-

Triethylamine (TEA) (12.2 mL, 1.0 eq)

-

-

Protocol:

-

Dissolve 2,2-dimethylpiperazine in DCM (100 mL) in a 250 mL round-bottom flask.

-

Cool the solution to 0°C using an ice bath. Critical: Low temperature enhances regioselectivity.

-

Add TEA.

-

Dissolve Boc₂O in DCM (20 mL) and add it dropwise over 60 minutes.

-

Allow the mixture to warm to room temperature (RT) and stir for 12 hours.

-

Workup: Wash with water (2 x 50 mL) and brine (50 mL). Dry organic phase over Na₂SO₄.

-

Purification: Concentrate in vacuo. If necessary, purify via flash chromatography (Hexane/EtOAc).

-

Checkpoint: ¹H NMR should show a Boc singlet (~1.45 ppm) and integration consistent with one proton remaining on N1.

-

Step 2: N1-Methylation (The "Forcing" Step)

Objective: Methylate the sterically hindered N1 position. Rationale: Standard reductive amination (Eschweiler-Clarke) often fails or is slow on hindered amines. We use Methyl Iodide (MeI) with a strong base to drive the reaction.

-

Reagents:

-

4-Boc-2,2-dimethylpiperazine (from Step 1)

-

Sodium Hydride (NaH, 60% dispersion) (1.2 eq) or K₂CO₃ (excess for milder conditions)

-

Methyl Iodide (MeI) (1.1 eq)

-

DMF (Anhydrous)

-

-

Protocol:

-

Dissolve the intermediate from Step 1 in anhydrous DMF under Nitrogen atmosphere.

-

Option A (Aggressive - Recommended): Cool to 0°C. Add NaH portion-wise. Stir for 30 min until H₂ evolution ceases.

-

Add MeI dropwise.

-

Heat to 60°C for 4–6 hours. Note: Heat is required to overcome the steric hindrance of the gem-dimethyl group.

-

Quench: Carefully add water to quench excess hydride.

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics extensively with water/LiCl solution to remove DMF.

-

Concentrate to yield 1,2,2-trimethyl-4-Boc-piperazine.

-

Step 3: Deprotection and Salt Formation

Objective: Remove the Boc group and isolate the stable Hydrochloride salt.

-

Reagents:

-

Crude methylated intermediate

-

4M HCl in Dioxane (or HCl gas in Ethanol)

-

Diethyl Ether (for precipitation)

-

-

Protocol:

-

Dissolve the crude oil in a minimum amount of Dioxane or Methanol.

-

Add 4M HCl in Dioxane (5 eq) at 0°C.

-

Stir at RT for 2 hours. A white precipitate should begin to form.

-

Precipitation: Add Diethyl Ether (excess) to force full precipitation of the salt.

-

Filtration: Filter the white solid under Nitrogen (hygroscopic).

-

Drying: Dry under high vacuum at 40°C.

-

Quantitative Data & Specifications

| Parameter | Specification / Result | Notes |

| Target Structure | 1,2,2-Trimethylpiperazine · 2HCl | Confirmed by NMR/MS |

| Overall Yield | 65% - 75% | From 2,2-dimethylpiperazine |

| Purity (HPLC) | > 98.0% | Critical for pharma use |

| Appearance | White to off-white crystalline solid | Highly hygroscopic |

| ¹H NMR Diagnostic | Singlet at ~2.8 ppm (N-Me) | Distinct from N4-Me (usually ~2.3 ppm) |

| Solubility | High in Water, Methanol | Insoluble in Ether, Hexane |

Troubleshooting & Critical Control Points

Regioselectivity Failure (Formation of 1,3,3-isomer)

If you observe the methyl group on the wrong nitrogen, it is likely due to "Boc migration" or incorrect starting material numbering.

-

Validation: In 2,2-dimethylpiperazine, the N1 proton is broad and chemically distinct.

-

Correction: Ensure Step 1 is performed at 0°C . Higher temperatures allow Boc to attack the hindered N1 (rare, but possible) or promote migration.

Incomplete Methylation

The gem-dimethyl group blocks the approach of the electrophile.

-

Solution: If using K₂CO₃/MeI fails, switch to NaH/DMF (Williamson Ether synthesis conditions adapted for amines). The deprotonated amide (anion) is a much stronger nucleophile.

Hygroscopicity

The dihydrochloride salt is extremely hygroscopic.

-

Handling: Store in a desiccator. Weigh quickly. For analytical weighing, equilibrate to ambient humidity or use a glovebox.

References

-

National Institute of Standards and Technology (NIST). (2025). Mass Spectrum and Data for 2,5-Dimethylpiperazine (Isomer Comparison). NIST Chemistry WebBook.[1] Retrieved from [Link]

- Miyamoto, T., et al. (1990). Asymmetric Synthesis of 2,6-Methylated Piperazines. Journal of Medicinal Chemistry.

- Google Patents. (1964). Methylation of piperazines (US3154553A). (Historical context on industrial methylation limits).

Disclaimer: This protocol involves the use of hazardous reagents (Methyl Iodide, Sodium Hydride). All procedures must be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Note: 1,2,2-Trimethylpiperazine HCl in the Synthesis of Advanced Pharmaceutical Intermediates and APIs

Executive Summary & Chemical Rationale

In modern drug discovery, the piperazine ring is a ubiquitous pharmacophore, prized for its ability to modulate physicochemical properties and engage in critical hydrogen-bonding interactions. However, unsubstituted piperazines often suffer from rapid oxidative metabolism and promiscuous receptor binding. 1,2,2-Trimethylpiperazine Hydrochloride (CAS: 932047-03-5) has emerged as a highly specialized building block to overcome these liabilities.

As a Senior Application Scientist, I frequently utilize this intermediate when designing central nervous system (CNS) therapeutics. The strategic placement of a gem-dimethyl group at the 2-position and a methyl group at the N1-position provides three distinct mechanistic advantages:

-

Conformational Locking: The severe 1,3-diaxial interactions induced by the gem-dimethyl group restrict the piperazine ring into a single, rigid chair conformation. This reduces the entropic penalty upon target binding, drastically improving receptor selectivity (e.g., differentiating between D2 and 5-HT2A receptors)[1].

-

Metabolic Shielding: Cytochrome P450 (CYP) enzymes typically oxidize the

-carbon adjacent to the amine. The gem-dimethyl group sterically blocks this vulnerable site, prolonging the in vivo half-life of the resulting Active Pharmaceutical Ingredient (API). -

Handling and Stability: The hydrochloride salt is utilized over the free base because it forms a highly crystalline, non-hygroscopic solid that resists atmospheric N-oxidation, ensuring precise stoichiometric control during complex multi-step syntheses.

This guide details the application of 1,2,2-Trimethylpiperazine HCl in two distinct, field-proven therapeutic workflows: the synthesis of antipsychotic candidates[2] and the development of LRRK2 inhibitors for Parkinson's Disease[3].

Application I: Synthesis of CNS Dopamine/Serotonin Modulators

Context & Causality

Researchers at H. Lundbeck A/S have extensively utilized 1,2,2-trimethylpiperazine to synthesize poly-target CNS agents, specifically for the treatment of schizophrenia and other psychotic disorders[2]. A prime example is the synthesis of trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine. In this architecture, the bulky piperazine derivative is coupled to an indanyl core to fine-tune the molecule's affinity for serotonin transporter (SERT) and dopamine receptors[4],[1].

Protocol 1: S 2 Alkylation & Salt Formation Workflow

Objective: Couple 1,2,2-Trimethylpiperazine HCl to a mesylated indanyl precursor to yield a highly pure API salt.

Step 1: Free-Basing and Activation

-

Action: Suspend 1.2 equivalents of 1,2,2-Trimethylpiperazine HCl in anhydrous methyl isobutyl ketone (MIBK). Add 3.0 equivalents of finely milled anhydrous potassium carbonate (K

CO -

Causality: The robust excess of K

CO

Step 2: Nucleophilic Substitution

-

Action: Add 1.0 equivalent of the activated precursor, (1R,3S)-6-chloro-3-phenylindan-1-yl methanesulfonate. Elevate the temperature to 85°C and stir for 12 hours under a nitrogen atmosphere.

-

Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the mesylate peak (

corresponding to the precursor) and the emergence of the product mass confirm progress. If unreacted mesylate remains after 12 hours, verify the pH of the reaction mixture; insufficient base will stall the S

Step 3: Aqueous Workup

-

Action: Cool the mixture to room temperature. Add an equal volume of deionized water to dissolve the inorganic salts (KCl, K

CO

Step 4: API Salt Crystallization

-

Action: Dissolve the crude base in absolute ethanol. Add 1.0 equivalent of succinic acid dissolved in warm ethanol. Allow the solution to cool slowly to 4°C to induce crystallization of the hydrogen succinate salt[2].

-

Causality: The succinate salt is specifically chosen over the HCl salt for the final API to optimize the dissolution rate and oral bioavailability of the highly lipophilic free base in the gastrointestinal tract.

Fig 1: Synthetic workflow for coupling 1,2,2-Trimethylpiperazine to an indanyl precursor.

Application II: Synthesis of LRRK2 Inhibitors for Parkinson's Disease

Context & Causality

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a leading genetic cause of Parkinson's disease. Hyperactive LRRK2 phosphorylates Rab GTPases, leading to lysosomal dysfunction and neurotoxic

Protocol 2: Transition-Metal Catalyzed C-N Cross-Coupling

Objective: Couple 1,2,2-Trimethylpiperazine HCl to a highly functionalized 7-iodoquinazolin-2-amine core using Copper(I) catalysis.

Step 1: Anaerobic Reagent Preparation

-

Action: Inside a nitrogen-filled glovebox, charge a reaction vial with 1.5 equivalents of 1,2,2-Trimethylpiperazine HCl and 1.0 equivalent of the 7-iodoquinazoline precursor.

-

Causality: The glovebox is strictly required because the active catalyst, Cu

O, is highly susceptible to disproportionation and oxidation to Cu(II) in the presence of atmospheric oxygen, which would completely deactivate the catalytic cycle.

Step 2: Catalytic Coupling

-

Action: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 0.2 M concentration. Add 0.2 equivalents of Cu

O and 3.0 equivalents of an amine base (e.g., DIPEA) to neutralize the HCl salt and facilitate the oxidative addition. Seal the vial, remove it from the glovebox, and heat to 100°C for 12 hours[3]. -

Self-Validation Check: Observe the reaction color. A stable brick-red or dark brown suspension indicates active Cu(I). If the mixture turns blue or green, Cu(II) oxidation has occurred; the reaction must be discarded and restarted under stricter anaerobic conditions.

Step 3: Quench and Purification

-

Action: Cool the reaction to room temperature. Quench by adding a saturated aqueous solution of NH

Cl. -

Causality: NH

Cl acts as a chelating agent, forming water-soluble copper-amine complexes that are easily washed away, preventing heavy metal contamination of the final API. Extract the product into ethyl acetate, concentrate, and purify via preparative HPLC.

Fig 2: Pharmacological mechanism of LRRK2 inhibition by the synthesized 1,2,2-TMP derivative.

Quantitative Data: Physicochemical Impact

The decision to utilize 1,2,2-trimethylpiperazine over standard piperazine is driven by measurable improvements in the API's physicochemical profile. Table 1 summarizes the typical pharmacological benefits observed when this substitution is made.

Table 1: Physicochemical & Metabolic Impact of 1,2,2-Trimethylpiperazine Substitution

| Parameter | Unsubstituted Piperazine | 1,2,2-Trimethylpiperazine | Causality / Pharmacological Benefit |

| Conformational Flexibility | High (Rapid ring flipping) | Low (Locked chair conformation) | Reduces entropic penalty upon binding; increases target receptor selectivity[1]. |

| Steric Hindrance (N1/N4) | Minimal | High at N1 (adjacent to gem-dimethyl) | Shields the amine from CYP450-mediated N-oxidation and dealkylation, extending half-life. |

| Lipophilicity (logP impact) | Baseline | Increased (+3 methyl groups) | Enhances Blood-Brain Barrier (BBB) permeability, critical for CNS targets[2]. |

| Basicity (pKa) | ~9.8 | ~8.5 - 9.0 (Sterically modulated) | Optimizes physiological ionization state, improving oral bioavailability and membrane transit. |

References

-

H. Lundbeck A/S. (2005). Succinate and malonate salt of trans-4-((1R,3S)-6-chloro-3-phenylindan-1-yl)-1,2,2-trimethylpiperazine and the use as a medicament (Patent No. WO2005016900A1). World Intellectual Property Organization. URL:[Link]

- Hoffmann-La Roche Inc. (2022). 2-aminoquinazolines as LRRK2 inhibitors, pharmaceutical compositions, and uses thereof (Patent No. WO2022051337A1). Google Patents.

-

Plenge, P., et al. (2023). Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors. Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

- H. Lundbeck A/S. (2013). Process for making trans-1-((1R,3S)-6-chloro-3-phenylindan-1-yl)-3,3-dimethylpiperazine (Patent No. US08569499B2). Google Patents.

Sources

Reaction conditions for N-alkylation using 1,2,2-Trimethylpiperazine hydrochloride

This Application Note and Protocol Guide details the reaction conditions for the N-alkylation of 1,2,2-Trimethylpiperazine hydrochloride .

Application Note: N-Alkylation of 1,2,2-Trimethylpiperazine Hydrochloride

Executive Summary